molecular formula C13H9FN6 B11457387 4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B11457387
M. Wt: 268.25 g/mol
InChI Key: IOSCNEWFVDGKFD-UHFFFAOYSA-N
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Description

4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[3,2-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile typically involves the construction of the pyrazolo[3,2-c][1,2,4]triazine skeleton followed by functionalization. One common method starts with the reaction of 5-aminopyrazole with appropriate reagents to form the pyrazolotriazine core. Subsequent nitration and functional group modifications yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic ring or the triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H9FN6

Molecular Weight

268.25 g/mol

IUPAC Name

4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

InChI

InChI=1S/C13H9FN6/c1-7-11(8-2-4-9(14)5-3-8)13-18-17-10(6-15)12(16)20(13)19-7/h2-5H,16H2,1H3

InChI Key

IOSCNEWFVDGKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C#N)N

Origin of Product

United States

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